2-(2-Bromophenyl)-2-methylpropanenitrile

Description

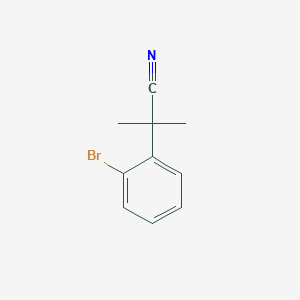

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUDHLARHDCOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483528 | |

| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-06-1 | |

| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile: A Technical Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 2-(2-Bromophenyl)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a phase-transfer catalyzed (PTC) alkylation of 2-bromobenzonitrile with acetone. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides critical insights into process optimization and troubleshooting. The information presented herein is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related arylpropanenitrile compounds.

Introduction and Strategic Overview

This compound (CAS 57775-06-1) is a substituted aromatic nitrile featuring a quaternary carbon center.[1] This structural motif is of significant interest in pharmaceutical development, often serving as a key intermediate for more complex molecular architectures. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

The synthesis of such quaternary centers adjacent to an aromatic ring can be challenging. This guide focuses on a practical and efficient method: the nucleophilic addition of a carbanion derived from acetone to 2-bromobenzonitrile. To overcome the challenges of generating and reacting this carbanion in a controlled manner, we will employ phase-transfer catalysis (PTC), a powerful technique for reactions involving immiscible phases.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals a key C-C bond disconnection at the quaternary center. This suggests an alkylation strategy where an isopropyl carbanion equivalent adds to an activated aromatic ring.

Key Disconnection:

-

Target: this compound

-

Disconnection: Break the bond between the aromatic ring and the quaternary carbon.

-

Precursors: 2-Bromobenzonitrile (electrophile) and an isopropyl anion equivalent (nucleophile).

While Grignard reagents or organolithium species could be considered, they often require strictly anhydrous conditions and can be difficult to handle on a larger scale. A more practical approach is the in situ generation of a carbanion from a readily available C-H acid under basic conditions. Acetone, in the presence of a strong base, can form an enolate that can act as the nucleophile. However, the direct reaction of 2-bromobenzonitrile with the acetone enolate can be sluggish and prone to side reactions.

The chosen pathway, therefore, is a phase-transfer catalyzed alkylation . This method allows for the use of an inexpensive inorganic base (like NaOH) in an aqueous phase, while the organic substrate and the catalyst reside in an organic phase. The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase to generate the nucleophile, which then reacts with the 2-bromobenzonitrile.

In-Depth Analysis of the Synthetic Pathway

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution-like mechanism, specifically a type of Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks an electron-deficient aromatic ring.[2][3][4] The nitrile group on the 2-bromobenzonitrile is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack.

The key steps, facilitated by the phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻), are as follows:

-

Phase Transfer of Base: The hydroxide ion (OH⁻) from the aqueous phase is shuttled into the organic phase by the lipophilic quaternary ammonium cation (Q⁺) to form an ion pair [Q⁺OH⁻].

-

Carbanion Formation: The [Q⁺OH⁻] ion pair is a strong base in the non-polar organic solvent and deprotonates acetone to form the acetone enolate.

-

Nucleophilic Attack: The acetone enolate attacks the electron-deficient aromatic ring of 2-bromobenzonitrile. The attack is directed to the positions activated by the nitrile group.

-

Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps lead to the final product.

-

Catalyst Regeneration: The catalyst (Q⁺) is regenerated and returns to the aqueous phase to repeat the cycle.

Selection of Reagents and Conditions

A judicious choice of reagents and reaction conditions is paramount for a successful synthesis. The table below outlines the key components and the rationale for their selection.

| Reagent/Parameter | Selection | Rationale |

| Aryl Halide | 2-Bromobenzonitrile | The nitrile group is a strong electron-withdrawing group, activating the ring for nucleophilic attack. The bromine atom provides a site for potential downstream modifications.[5][6][7] |

| Nucleophile Precursor | Acetone | An inexpensive, readily available, and effective source for the isopropyl carbanion equivalent.[8] |

| Base | 50% Aqueous NaOH | A strong, inexpensive base. The use of an aqueous solution is made possible by the phase-transfer catalyst. |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | A common and effective PTC catalyst that is soluble in both organic and aqueous phases to facilitate ion transport. |

| Solvent | Toluene | A water-immiscible solvent with a suitable boiling point for the reaction. It effectively dissolves the organic reactants. |

| Temperature | 50-60 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or solvent loss. |

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Equipment

-

2-Bromobenzonitrile (99%)

-

Acetone (ACS grade)

-

Sodium Hydroxide (pellets)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromobenzonitrile (10.0 g, 54.9 mmol), acetone (16.0 g, 275 mmol, 5 equivalents), and tetrabutylammonium bromide (1.77 g, 5.49 mmol, 0.1 equivalents) in 100 mL of toluene.

-

Addition of Base: While stirring vigorously, slowly add 50% aqueous sodium hydroxide solution (20 mL) to the reaction mixture.

-

Reaction: Heat the mixture to 55 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.[1]

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrN | [1] |

| Molecular Weight | 224.10 g/mol | [1][9][10] |

| Appearance | Liquid | [1] |

| CAS Number | 57775-06-1 | [1] |

-

¹H NMR: Expect signals corresponding to the aromatic protons and two singlets for the methyl groups.

-

¹³C NMR: Expect signals for the aromatic carbons, the quaternary carbon, the nitrile carbon, and the methyl carbons.

-

IR Spectroscopy: A characteristic sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Process Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient mixing, low temperature, or deactivated catalyst. | Increase stirring speed to improve phase mixing. Ensure the reaction temperature is maintained. Use fresh, high-purity TBAB. |

| Formation of Side Products | Aldol condensation of acetone. | Maintain the reaction temperature below 60 °C. Ensure slow addition of the base. |

| Emulsion during Work-up | High concentration of catalyst or base. | Add more brine to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period. |

Conclusion

The phase-transfer catalyzed synthesis of this compound from 2-bromobenzonitrile and acetone is an efficient, scalable, and cost-effective method. It avoids the use of cryogenic conditions and organometallic reagents, making it suitable for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science.

References

-

Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fleming, F. F., et al. (2024). Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Contente, M. L., et al. (2025). Enantioselective Synthesis of (R)-2-Arylpropanenitriles Catalysed by Ene-Reductases in Aqueous Media and in Biphasic Ionic Liquid–Water Systems. ResearchGate. Retrieved January 17, 2026, from [Link]

- Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.

-

Wikipedia. (2025). Vicarious nucleophilic substitution. Retrieved January 17, 2026, from [Link]

- Mąkosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA International Journal for Chemistry, 45(12), 333-339.

-

PubChem. (n.d.). 2-Bromo-2-methylpropanenitrile. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(2-Bromophenyl)-2-methyl-propanenitrile. Retrieved January 17, 2026, from [Link]

-

AHH Chemical. (n.d.). 2-(3-bromophenyl)-2-methyl-propanenitrile. Retrieved January 17, 2026, from [Link]

-

Molbase. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile CAS No.: 101184-73-0. Retrieved January 17, 2026, from [Link]

-

Wang, Y., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Moreno, A., et al. (2018). Acetone: solvent or reagent depending on the order of addition in SET-LRP. University of Pennsylvania ScholarlyCommons. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. Retrieved January 17, 2026, from [Link]

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

PubChem. (n.d.). 2-Bromobenzonitrile. Retrieved January 17, 2026, from [Link]

-

MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved January 17, 2026, from [Link]

- Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (2014). CN103980158A - Method of synthesizing phthalonitrile aryl ether by phase-transfer catalysis.

-

Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2001). Enantioselective Synthetic Method for ??-Alkylserine via Phase-Transfer Catalytic Alkylation of 2-Phenyl-2-oxazoline-4- carbonylcamphorsultam. Retrieved January 17, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 3. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. chimia.ch [chimia.ch]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2-Bromobenzonitrile | 2042-37-7 [amp.chemicalbook.com]

- 7. 2-Bromobenzonitrile | C7H4BrN | CID 16272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-2-methylpropanenitrile, a versatile nitrile-containing aromatic compound. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed insights into its chemical properties, synthesis, and potential applications.

Molecular and Physicochemical Profile

This compound, also known as 2-(o-bromophenyl)isobutyronitrile, is a halogenated aromatic nitrile. The strategic placement of the bromine atom at the ortho position of the phenyl ring, combined with the gem-dimethyl group alpha to the nitrile, imparts distinct steric and electronic properties that influence its reactivity and potential use as a building block in organic synthesis.

Core Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 57775-06-1 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrN | [1] |

| Molecular Weight | 224.10 g/mol | [3] |

| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1Br | [1] |

| InChI Key | YTUDHLARHDCOIR-UHFFFAOYSA-N | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C_alpha [label="C"]; CN_C [label="C"]; CN_N [label="N", fontcolor="#4285F4"]; Me1 [label="CH₃"]; Me2 [label="CH₃"]; // Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="0,2.2!"]; C_alpha [pos="1.74,1!"]; CN_C [pos="2.61,1.5!"]; CN_N [pos="3.48,2!"]; Me1 [pos="1.74,0!"]; Me2 [pos="2.61,0.5!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C6 -- C_alpha; C_alpha -- CN_C; CN_C -- CN_N [style=triple]; C_alpha -- Me1; C_alpha -- Me2;

}

Figure 1: 2D structure of this compound.

Physicochemical Properties

This compound is a liquid at room temperature.[1] Specific experimental data for properties such as boiling point, melting point, and solubility are not widely reported in publicly available literature, which is common for specialized chemical intermediates. However, based on its structure, it is expected to be soluble in common organic solvents like tetrahydrofuran, diethyl ether, and dichloromethane.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the α-alkylation of a suitable precursor. A logical and reported method is the methylation of 2-bromophenylacetonitrile.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the gem-dimethyl group, identifying 2-bromophenylacetonitrile as the key starting material. This precursor is commercially available and can be synthesized from 2-bromobenzyl bromide via nucleophilic substitution with a cyanide salt.

Figure 2: Retrosynthetic pathway for this compound.

Experimental Protocol: α-Dimethylation of 2-Bromophenylacetonitrile

This protocol is based on established methodologies for the α-alkylation of phenylacetonitriles.[4] The causality behind this experimental design lies in the generation of a carbanion at the benzylic position, which is stabilized by the electron-withdrawing nitrile group, followed by its reaction as a nucleophile.

Materials:

-

2-Bromophenylacetonitrile

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 2-bromophenylacetonitrile. Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. The use of a strong, non-nucleophilic base like NaH is crucial to efficiently deprotonate the α-carbon without competing side reactions. The reaction is allowed to stir at this temperature for 30 minutes to ensure complete formation of the carbanion.

-

Alkylation: While maintaining the temperature at 0 °C, add methyl iodide dropwise to the reaction mixture. This is a classic SN2 reaction where the generated carbanion attacks the methyl iodide. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material. A 79% yield has been reported for this transformation.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. The washing steps are essential to remove inorganic salts and any remaining DMF.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Figure 3: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six protons of the two equivalent methyl groups would appear as a sharp singlet. The aromatic protons would appear as a multiplet in the aromatic region of the spectrum, with chemical shifts influenced by the electron-withdrawing effects of the bromine and the nitrile-bearing substituent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon attached to the bromine, the other aromatic carbons, the quaternary α-carbon, the nitrile carbon, and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the methyl groups, and C-C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak would appear as a doublet with approximately equal intensity, characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a methyl group to form a stable benzylic carbocation.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its functional groups.

-

The Nitrile Group: The nitrile functionality is a versatile synthetic handle. It can undergo:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromophenyl)-2-methylpropanoic acid, or the amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine, [2-(2-bromophenyl)-2-methylpropyl]amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]

-

-

The Bromophenyl Group: The bromine atom on the aromatic ring opens up possibilities for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the ortho position, making this compound a valuable intermediate for the synthesis of complex molecules. The steric hindrance from the adjacent gem-dimethyl group may influence the reaction rates and conditions required for these transformations.

Applications in Research and Drug Development

Nitrile-containing compounds are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their involvement in key binding interactions with biological targets. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel chemical entities. Its potential applications include:

-

Scaffold for Medicinal Chemistry: The ability to functionalize both the nitrile group and the bromophenyl ring allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

-

Intermediate for Agrochemicals: The structural motifs present in this molecule are also found in some classes of agrochemicals.

-

Precursor for Novel Ligands: The amine derived from the reduction of the nitrile group can be used in the synthesis of novel ligands for catalysis or materials science applications.

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. Specific toxicity data for this compound is not widely available, but it should be treated as a potentially hazardous substance. It is harmful if swallowed or inhaled.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the α-alkylation of 2-bromophenylacetonitrile is a feasible and scalable route. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. Further exploration of its reactivity and applications is warranted to fully realize its potential in the development of new pharmaceuticals and other advanced materials.

References

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 57775-06-1 this compound [chemsigma.com]

- 3. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]

- 5. chemrevise.org [chemrevise.org]

2-(2-Bromophenyl)-2-methylpropanenitrile CAS number

An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. We will explore the compound's reactivity and its emerging significance as a building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile nitrile compound.

Chemical Identity and Core Properties

This compound, identified by the CAS Number 57775-06-1 , is an aromatic nitrile compound.[1][2][3] The structure features a benzene ring substituted with a bromine atom at the ortho position relative to a quaternary carbon center. This quaternary carbon is bonded to two methyl groups and a nitrile functional group (-C≡N). This specific arrangement of functional groups imparts unique reactivity and makes it a valuable precursor in organic synthesis.

The core physicochemical properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 57775-06-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₀BrN | [1][3][4] |

| Molecular Weight | 224.10 g/mol | [1][2][4] |

| Physical State | Liquid | [1] |

| Predicted Density | 1.352 ± 0.06 g/cm³ | [3] |

| InChI Key | YTUDHLARHDCOIR-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1Br | [1] |

Synthesis and Mechanistic Rationale

The synthesis of α,α-disubstituted arylacetonitriles like this compound is typically achieved through the alkylation of a corresponding arylacetonitrile precursor. The presence of the electron-withdrawing nitrile group acidifies the α-proton, facilitating its removal by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an alkylating agent.

A robust and scalable laboratory synthesis involves the exhaustive methylation of 2-bromophenylacetonitrile.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.

-

Reactor Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). The NaH is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted. Anhydrous tetrahydrofuran (THF) is then added to the flask.

-

Carbanion Formation: 2-Bromophenylacetonitrile (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the corresponding carbanion.

-

Methylation: The mixture is cooled back to 0 °C, and methyl iodide (CH₃I, 2.5 equivalents) is added dropwise. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, the mixture is heated to reflux for 4-6 hours until TLC or GC-MS analysis indicates the disappearance of the starting material and the mono-methylated intermediate.

-

Workup and Isolation: The reaction is carefully quenched by the slow addition of water at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure liquid.

Causality Behind Choices:

-

Anhydrous Conditions: The carbanion intermediate is highly basic and will be quenched by protic solvents like water. Therefore, anhydrous solvents and flame-dried glassware are critical.

-

Strong Base: Sodium hydride (NaH) is a non-nucleophilic strong base, ideal for deprotonating the α-carbon without competing in a substitution reaction.

-

Excess Methyl Iodide: Using an excess of the alkylating agent ensures the reaction goes to completion to form the desired dimethylated product, overcoming the formation of the mono-methylated intermediate.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, which, when combined, validates the final structure.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₀H₁₀BrN, the expected molecular weight is ~224.1 g/mol .[4]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of a nitrile (C≡N) stretch. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and a strong band around 750 cm⁻¹ is indicative of ortho-disubstitution on a benzene ring.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two equivalent methyl groups will appear as a sharp singlet at approximately 1.7 ppm, integrating to 6 protons. The four protons on the ortho-substituted aromatic ring will appear as a complex multiplet pattern between 7.2 and 7.7 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment. Key expected shifts include the nitrile carbon around 122 ppm, the quaternary carbon bonded to the methyl and phenyl groups around 40 ppm, and the methyl carbons around 25 ppm. The four distinct aromatic carbons will appear in the 125-138 ppm range, with the carbon attached to bromine showing a characteristic signal.[5]

Reactivity and Applications in Drug Development

The utility of this compound in advanced synthesis stems from its two primary reactive sites: the aromatic bromine atom and the nitrile group.

-

Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of diverse functionalities at the ortho position, building molecular complexity.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in pharmaceutical chemistry for introducing groups capable of forming hydrogen bonds or salt bridges, which are crucial for drug-receptor interactions.[6][7]

While this specific isomer is primarily a building block, related nitrile-containing compounds are critical intermediates in the synthesis of marketed drugs and clinical candidates. For example, derivatives of 2-phenyl-2-methylpropanenitrile are used in the synthesis of PI3K/mTOR inhibitors for cancer therapy and in the preparation of non-steroidal anti-inflammatory drugs.[8][9] The nitrile group itself is recognized as a valuable pharmacophore, often acting as a bioisostere for carbonyl or hydroxyl groups and participating in key hydrogen bonding interactions within enzyme active sites.[7]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this isomer is limited, related compounds like the para-isomer are classified as harmful if swallowed or inhaled.[10] Avoid contact with skin and eyes and prevent the formation of aerosols. Store the container tightly closed in a cool, dry place away from incompatible materials. Always consult the material-specific Safety Data Sheet (SDS) before use.[3]

Conclusion

This compound (CAS: 57775-06-1) is a valuable and versatile chemical intermediate. Its synthesis is straightforward via the alkylation of its phenylacetonitrile precursor. The compound's structure can be unambiguously confirmed through a standard suite of spectroscopic methods. Its true power lies in its potential for derivatization through reactions at the C-Br bond and transformations of the nitrile group, making it an important building block for creating complex molecular architectures for the pharmaceutical and fine chemical industries.

References

-

2-(4-Bromophenyl)-2-methylpropanenitrile CAS No.: 101184-73-0. Moldb.[Link]

-

2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591. PubChem.[Link]

-

2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869. PubChem.[Link]

-

2-(2-Bromophenyl)-2-methyl-propanenitrile. SpectraBase.[Link]

-

2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile | C10H10BrNO | CID 63214988. PubChem.[Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.[Link]

- Method for preparing anastrozole for pharmaceutical purposes.

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.[Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH).[Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Springer.[Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame.[Link]

-

2-bromo-2-methylpropane reacted with KCN. YouTube.[Link]

-

What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion? Chemistry Stack Exchange.[Link]

-

Spectroscopy QP. Physics & Maths Tutor.[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 10. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Signatures of 2-(2-Bromophenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-(2-Bromophenyl)-2-methylpropanenitrile (CAS No. 57775-06-1). Designed for researchers, chemists, and drug development professionals, this document elucidates the structural features of the molecule through a predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific ortho-isomer, this guide establishes a robust, theoretically grounded framework for its identification and characterization. By explaining the causal relationships between molecular structure and spectral output, we offer a self-validating system for researchers to confirm the synthesis and purity of this compound. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility.

Introduction and Molecular Overview

This compound is an aromatic nitrile featuring a sterically hindered quaternary carbon center. Its molecular formula is C₁₀H₁₀BrN, with a monoisotopic mass of approximately 222.9997 g/mol and a molecular weight of 224.10 g/mol .[1][2] The structural elucidation of such molecules is fundamental in synthetic chemistry and pharmaceutical development, where unambiguous identification and purity assessment are paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and functional group arrangement. This guide will interpret the predicted spectroscopic data to build a complete structural profile of the title compound.

The core structure consists of a benzene ring substituted at the C1 and C2 positions (ortho-substitution) with a bromine atom and a 2-methylpropanenitrile group. This specific arrangement, particularly the proximity of the bulky bromine atom to the quaternary carbon, influences the electronic environment of the aromatic protons and carbons, which is key to interpreting its NMR spectra.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to feature two main regions: the aromatic region (7.0-8.0 ppm) and the aliphatic region (1.5-2.0 ppm).

-

Causality of Aromatic Signals: The 2-bromo substituent disrupts the symmetry of the phenyl ring, rendering all four aromatic protons chemically non-equivalent. They will appear as a complex multiplet system. The proton ortho to the bromine (at C6) and the proton ortho to the bulky alkyl group (at C3) will be the most deshielded and shielded, respectively, due to anisotropic and steric effects.

-

Causality of Aliphatic Signal: The two methyl groups are attached to the same quaternary carbon, making them chemically and magnetically equivalent. Consequently, they will not split each other. They will appear as a sharp singlet, integrating to 6 protons. Its chemical shift is slightly downfield from a typical tertiary alkyl group due to the deshielding influence of the adjacent aromatic ring and nitrile group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~ 7.65 - 7.55 | 2H | Multiplet | Aromatic H |

| ~ 7.40 - 7.20 | 2H | Multiplet | Aromatic H |

| ~ 1.75 | 6H | Singlet (s) | 2 x -CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

-

Causality of Signals: The nitrile carbon (-C≡N) is expected around 120-125 ppm. The quaternary carbon attached to the methyl groups will be significantly less intense than protonated carbons and is predicted in the 40-45 ppm range. The two methyl carbons are equivalent and will appear as a single, likely intense, signal around 25-30 ppm. The six aromatic carbons will be distinct, with the carbon bearing the bromine atom (C-Br) being significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing around 120-125 ppm.[3][4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 142 | Aromatic C (quaternary, C-alkyl) |

| ~ 134 | Aromatic CH |

| ~ 132 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 123 | Aromatic C-Br |

| ~ 122 | -C≡N |

| ~ 42 | Quaternary C (alkyl) |

| ~ 28 | 2 x -CH₃ |

Standard Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which serves as the 0 ppm reference point.

-

Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's magnet. Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H spectrum. Following this, acquire the proton-decoupled ¹³C spectrum, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[3]

-

Processing: Process the resulting Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

-

Causality of Key Absorptions: The most indicative absorption for this molecule is the nitrile (C≡N) stretch, which is expected as a sharp, medium-intensity band. Aromatic C-H and aliphatic C-H stretching vibrations will appear at their characteristic frequencies above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will produce several peaks in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected in the fingerprint region, but can be difficult to assign definitively.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2985 - 2940 | Medium | C-H Stretch | -CH₃ |

| ~ 2240 | Medium, Sharp | C≡N Stretch | Nitrile |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1375 | Medium | C-H Bend | -CH₃ (umbrella) |

| 750 - 700 | Strong | C-H Bend | Ortho-disubstituted aromatic |

| 650 - 550 | Medium | C-Br Stretch | Aryl bromide |

Standard Protocol for FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, allowing for confirmation of its molecular formula and structural features.

-

Causality of Molecular Ion: Due to the presence of a bromine atom, the molecular ion peak (M⁺˙) will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₁₀H₁₀⁷⁹BrN]⁺˙ and one for [C₁₀H₁₀⁸¹BrN]⁺˙, at m/z 223 and 225, respectively.

-

Causality of Fragmentation: The primary fragmentation pathway is expected to be the loss of a methyl group (•CH₃, 15 Da) via alpha-cleavage, which is highly favorable as it results in a stable benzylic cation. This [M-15]⁺ fragment will be one of the most abundant ions (base peak) and will also display the characteristic 1:1 bromine isotope pattern.

Table 4: Predicted Key Ions in Mass Spectrum (Electron Ionization)

| m/z (mass/charge) | Isotopic Pattern | Predicted Relative Abundance | Identity |

|---|---|---|---|

| 223 / 225 | 1:1 | Medium | [M]⁺˙, Molecular Ion |

| 208 / 210 | 1:1 | High (Base Peak) | [M - CH₃]⁺ |

| 129 | N/A | Medium | [M - CH₃ - Br]⁺ |

| 102 | N/A | Medium | [C₈H₆]⁺ (Benzyne radical cation) |

Sources

2-(2-Bromophenyl)-2-methylpropanenitrile mechanism of formation

An In-Depth Technical Guide to the Formation Mechanism of 2-(2-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the nucleophilic substitution pathway, specifically the S(_N)1 mechanism, which is dictated by the tertiary benzylic nature of the precursor. Alternative mechanistic considerations, including radical-mediated pathways and the practical application of phase-transfer catalysis to optimize synthesis, are also discussed. This document is intended to serve as a detailed resource for researchers and professionals in organic synthesis and drug development, offering insights into the causal factors behind experimental choices and providing a framework for protocol design.

Introduction: Significance of α-Aryl Nitriles

α-Aryl nitriles are a critical class of organic compounds that serve as versatile precursors in the synthesis of numerous biologically active molecules. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, making these compounds valuable building blocks in medicinal chemistry. This compound, in particular, incorporates a sterically hindered tertiary carbon center and an ortho-substituted phenyl ring, presenting both challenges and opportunities in synthetic design. Understanding the mechanistic underpinnings of its formation is paramount for developing efficient, scalable, and selective synthetic routes.

The Predominant Mechanism: Unimolecular Nucleophilic Substitution (S(_N)1)

The formation of this compound from a suitable precursor, such as 2-(2-bromophenyl)-2-bromopropane, is best described by the S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism. This pathway is favored due to the electronic and steric properties of the substrate.

Causality Behind the S(_N)1 Pathway

The choice of an S(_N)1 mechanism is not arbitrary; it is a direct consequence of the substrate's structure. The reaction proceeds in a stepwise manner, beginning with the rate-determining departure of the leaving group to form a carbocation intermediate.[1][2]

-

Carbocation Stability: The tertiary benzylic carbocation formed upon the departure of the bromide ion is highly stabilized. This stability arises from two key factors:

-

Hyperconjugation: The positive charge is delocalized through sigma-bond interactions with the adjacent methyl groups.

-

Resonance: The carbocation is adjacent to the phenyl ring, allowing for delocalization of the positive charge into the aromatic system. This resonance stabilization is the most significant contributing factor.

-

-

Steric Hindrance: The tertiary carbon atom is sterically hindered, making a backside attack by a nucleophile, as required by an S(_N)2 mechanism, highly unfavorable.[3]

Mechanistic Steps

The S(_N)1 reaction for the formation of this compound can be delineated into two principal steps:

-

Step 1: Formation of a Tertiary Benzylic Carbocation (Rate-Determining Step) The reaction is initiated by the slow, unimolecular dissociation of the leaving group (e.g., a halide) from the tertiary benzylic carbon. This step is the slowest in the sequence and thus determines the overall reaction rate.[1][4]

-

Step 2: Nucleophilic Attack by the Cyanide Ion The highly reactive carbocation intermediate is then rapidly attacked by the cyanide nucleophile (CN

). This attack can occur from either face of the planar carbocation, which would lead to racemization if the carbon were a stereocenter.

Caption: Figure 1: SN1 Mechanism for the Formation of this compound.

Alternative Mechanistic Considerations: The Role of Radicals

While the S(_N)1 mechanism is the most probable pathway for the substitution of a benzylic halide, it is important for the modern chemist to consider radical-mediated processes, especially given the advancements in copper-catalyzed reactions.[5][6] These pathways typically involve the cyanation of benzylic C-H bonds, but the principles can be relevant in understanding potential side reactions or alternative synthetic strategies.

A copper-catalyzed radical relay mechanism for benzylic cyanation generally proceeds via:

-

Hydrogen Atom Abstraction: A reactive radical abstracts a hydrogen atom from the benzylic position to form a benzylic radical.[6][7]

-

Radical Capture: The benzylic radical is then intercepted by a copper(II)-cyanide complex to form the C-CN bond and regenerate the copper(I) catalyst.

While not the primary mechanism for the conversion of a benzylic bromide, the presence of radical initiators or certain transition metal catalysts could potentially open up such pathways. For instance, single-electron transfer (SET) from a reductant to the benzylic bromide could generate a benzylic radical, which would then be trapped by a cyanide source.

Practical Synthesis and the Role of Phase-Transfer Catalysis

In a laboratory or industrial setting, the reaction between an organic-soluble substrate like 2-(2-bromophenyl)-2-bromopropane and an inorganic, water-soluble nucleophile like sodium cyanide (NaCN) is often slow due to the immiscibility of the reactants. Phase-transfer catalysis (PTC) is a powerful technique to overcome this limitation.

The Principle of Phase-Transfer Catalysis

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous phase to the organic phase.

The catalytic cycle involves:

-

The quaternary ammonium cation (Q

) pairs with the cyanide anion (CN -

The resulting ion pair (Q

CN -

In the organic phase, the "naked" cyanide anion is a potent nucleophile and reacts with the benzylic bromide.

-

The newly formed Q

Br

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective cyanation of benzylic C-H bonds via copper-catalyzed radical relay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective cyanation of benzylic C–H bonds via copper-catalyzed radical relay (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile: Starting Materials and Strategic Approaches

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways leading to 2-(2-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and mechanistic underpinnings that guide the selection of starting materials and reaction methodologies. We will explore the predominant synthetic route—the sequential α-alkylation of 2-bromophenylacetonitrile—and contrast it with alternative strategies, including the Sandmeyer reaction. Each approach is evaluated based on efficiency, scalability, and the availability of precursors. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with a robust framework for the practical synthesis of this valuable molecule.

Introduction

This compound, also known as 2-(2-bromophenyl)isobutyronitrile, is a substituted aromatic nitrile featuring a sterically hindered quaternary carbon center adjacent to the phenyl ring.[1] This unique structural motif makes it a highly valuable building block in medicinal chemistry and materials science. The presence of the nitrile group offers a versatile handle for transformation into other functional groups such as amines, carboxylic acids, and ketones, while the ortho-bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct more complex molecular architectures.[2][3]

The successful and efficient synthesis of this target molecule is therefore a critical first step in many multi-step synthetic campaigns. The choice of starting materials is paramount, dictating not only the overall yield and purity but also the economic viability and environmental impact of the process. This guide will dissect the most logical and field-proven strategies for its preparation.

Retrosynthetic Analysis: Identifying Key Precursors

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which in turn suggest the most viable starting materials and synthetic strategies.

-

C-C (Alkyl) Disconnection: The most intuitive disconnection is at the α-carbon, breaking the bonds formed by the two methyl groups. This points to a forward synthesis involving the sequential methylation of a more fundamental starting material: 2-bromophenylacetonitrile . This is often the most direct and widely employed route.

-

C-Br Disconnection: Disconnecting the carbon-bromine bond suggests that the bromine atom can be installed late in the synthesis. This leads to a strategy starting from 2-(2-aminophenyl)-2-methylpropanenitrile and employing a Sandmeyer reaction to convert the amino group into a bromine atom.[4][5]

-

C-CN Disconnection: Breaking the bond between the quaternary carbon and the nitrile group suggests a nucleophilic cyanation of a suitable electrophile, such as 1-bromo-2-(1-chloro-1-methylethyl)benzene . This route is generally less common due to the potential challenges in preparing the required precursor.

This guide will focus primarily on the first two, most practical and well-documented approaches.

Part 1: The Primary Synthetic Pathway: α,α-Dimethylation of 2-Bromophenylacetonitrile

This strategy is the most common due to its straightforward nature and the commercial availability of the key starting material. The core of this synthesis is the formation of two new carbon-carbon bonds at the benzylic position.

The Key Starting Material: 2-Bromophenylacetonitrile

2-Bromophenylacetonitrile (also known as 2-bromobenzyl cyanide) is a white to off-white crystalline solid that serves as the foundational building block for this route.[2] It is classified as a halogenated aromatic nitrile and is a versatile intermediate in its own right.[2][6]

Synthesis of 2-Bromophenylacetonitrile: While commercially available, it can be synthesized through several methods:

-

Nucleophilic Substitution: The most common laboratory and industrial preparation involves the reaction of 2-bromobenzyl bromide with a cyanide salt, such as sodium or potassium cyanide.

-

Bromination of Phenylacetonitrile: Direct bromination of phenylacetonitrile using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can yield the ortho-substituted product.[2]

The Alkylation Reaction: Mechanism and Key Parameters

The central transformation is the exhaustive methylation of the α-carbon of 2-bromophenylacetonitrile. The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic and can be removed by a strong base to generate a resonance-stabilized carbanion.

-

Choice of Base: Strong bases are required to achieve complete deprotonation. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu). Phase-transfer catalysis (PTC) offers a safer and often more efficient alternative, using concentrated aqueous sodium hydroxide with a catalyst like benzyltriethylammonium chloride.[7][8] The PTC approach avoids the need for strictly anhydrous solvents and hazardous reagents.[8]

-

Methylating Agent: A reactive methyl electrophile is needed. Methyl iodide (CH₃I) is highly effective, though other methylating agents like dimethyl sulfate can also be used. Typically, at least two equivalents of both the base and the methylating agent are required for complete dimethylation.

-

Reaction Control: The reaction is typically exothermic and requires careful temperature control to prevent side reactions. Stepwise addition of the base and alkylating agent allows for better management of the reaction profile. The mono-alkylated intermediate, 2-(2-bromophenyl)propanenitrile, is formed first, which is then deprotonated and methylated a second time to yield the final product.

Detailed Experimental Protocol: Dimethylation via Phase-Transfer Catalysis

The following protocol is a representative example based on established phase-transfer catalysis methods for the alkylation of phenylacetonitriles.[7]

Materials:

-

2-Bromophenylacetonitrile

-

Methyl Iodide (CH₃I)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBAC)

-

Toluene or Dichloromethane (DCM)

-

Hydrochloric Acid (dilute)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-bromophenylacetonitrile (1.0 eq), toluene (5-10 volumes), and benzyltriethylammonium chloride (0.05 eq).

-

Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide (2.5 eq).

-

Methylation: Cool the mixture in an ice-water bath to maintain a temperature between 25-35°C. Slowly add methyl iodide (2.5 eq) dropwise via an addition funnel, ensuring the temperature does not exceed 35°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the mono-methylated intermediate.

-

Work-up: Carefully quench the reaction by adding water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene or DCM (2 x 3 volumes).

-

Washing: Combine the organic layers and wash sequentially with water, dilute HCl, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Visualization of the Alkylation Workflow

Caption: Workflow for the synthesis via α,α-dimethylation.

Part 2: Alternative Synthetic Strategy: The Sandmeyer Reaction

For cases where the precursor, 2-(2-aminophenyl)-2-methylpropanenitrile, is more readily available or when a different synthetic route is desired, the Sandmeyer reaction offers a powerful method for the late-stage introduction of the bromine atom.[4]

Conceptual Overview

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[4][5][9] This method is exceptionally useful for synthesizing substitution patterns on aromatic rings that are not easily accessible through direct electrophilic substitution.[5]

The process occurs in two distinct steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr or HCl) at low temperatures (0-5°C) to form a stable aryl diazonium salt.

-

Substitution: The diazonium salt is then reacted with a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide atom, releasing nitrogen gas.[10][11]

Starting Material: 2-(2-Aminophenyl)-2-methylpropanenitrile

The key precursor for this route is 2-(2-aminophenyl)-2-methylpropanenitrile. Its synthesis can be achieved by the α,α-dimethylation of 2-aminophenylacetonitrile, following a similar logic to the primary route described in Part 1.

Detailed Experimental Protocol: Sandmeyer Bromination

Materials:

-

2-(2-Aminophenyl)-2-methylpropanenitrile

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48%)

-

Copper(I) Bromide (CuBr)

-

Ice

-

Sodium Hydroxide (for neutralization)

-

Diethyl ether or Ethyl Acetate

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-(2-aminophenyl)-2-methylpropanenitrile (1.0 eq) in a mixture of 48% HBr and water. Cool the solution to 0°C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5°C. The formation of the diazonium salt is often indicated by a color change. Stir for an additional 20-30 minutes at 0°C.

-

-

Copper Catalyst Preparation:

-

In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr with gentle warming. Cool this solution to 0°C.

-

-

Substitution:

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic extracts with water, then with dilute NaOH solution to remove excess acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation.

-

Visualization of the Sandmeyer Reaction Workflow

Caption: The Sandmeyer reaction pathway to the target molecule.

Part 3: Data Summary and Comparative Analysis

The selection of a synthetic route depends on several factors, including starting material cost, operational safety, and desired scale.

Table 1: Comparison of Key Starting Materials

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |

| 2-Bromophenylacetonitrile[6] | 19472-74-3 | C₈H₆BrN | 196.04 | Commercially available; direct precursor to the primary route. Considered toxic.[2] |

| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Highly effective methylating agent; toxic and a regulated substance. |

| 2-(2-Aminophenyl)-2-methylpropanenitrile | 103279-34-9 | C₁₀H₁₂N₂ | 160.22 | Requires synthesis; precursor for the Sandmeyer route. |

| Copper(I) Bromide | 7787-70-4 | CuBr | 143.45 | Essential catalyst for the Sandmeyer bromination reaction.[10] |

Table 2: Overview and Comparison of Synthetic Routes

| Feature | Route 1: α,α-Dimethylation | Route 2: Sandmeyer Reaction |

| Core Transformation | C-C bond formation (Alkylation) | C-N to C-Br transformation |

| Key Advantage | High convergence and atom economy; straightforward process. | Excellent for specific regiochemical control; classic and reliable transformation. |

| Key Disadvantage | Requires strong base and careful handling of exothermic reaction. Potential for incomplete methylation. | Diazonium salts can be unstable/explosive if not handled at low temperatures. Involves multiple steps. |

| Typical Reagents | NaOH/TEBAC, NaH, or KOtBu; CH₃I. | NaNO₂, HBr, CuBr. |

| Safety Concerns | Use of strong bases, toxic methylating agents, potential thermal runaway. | Handling of potentially unstable diazonium intermediates; evolution of N₂ gas. |

| Scalability | Generally good, especially with phase-transfer catalysis methods. | Well-established for large-scale synthesis, but requires strict temperature control. |

Conclusion

The synthesis of this compound is most practically and efficiently achieved through the α,α-dimethylation of 2-bromophenylacetonitrile . This route is favored due to its high degree of convergence and the commercial availability of the key starting material. The use of phase-transfer catalysis, in particular, presents a scalable, safe, and efficient protocol suitable for both laboratory and industrial settings.

The Sandmeyer reaction remains a powerful and viable alternative, especially in scenarios where the corresponding 2-amino precursor is readily accessible or when the synthetic strategy necessitates late-stage introduction of the bromine atom. Its success hinges on the careful and controlled handling of the diazonium salt intermediate.

Ultimately, the choice of starting materials and synthetic strategy should be guided by a thorough assessment of available resources, safety infrastructure, project timelines, and economic constraints. This guide provides the foundational knowledge for making an informed decision, enabling researchers to confidently and efficiently produce this critical chemical building block.

References

- Guidechem. (n.d.). (2-Bromophenyl)acetonitrile 19472-74-3 wiki.

- ChemicalBook. (n.d.). Bromobenzyl cyanide synthesis.

- Google Patents. (n.d.). WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes.

- Wikipedia. (2023). Sandmeyer reaction.

- Benchchem. (n.d.). Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.

- ResearchGate. (n.d.). Sandmeyer Reaction.

- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Org. Synth. 1977, 56, 32.

- Sigma-Aldrich. (n.d.). 2-Bromophenylacetonitrile 97.

- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.

- Benchchem. (n.d.). Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation.

- Google Patents. (n.d.). JP2517304B2 - Method for producing bromoacetonitrile.

- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.

- National Center for Biotechnology Information. (n.d.). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids.

- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

- lifechem pharma. (n.d.). Bromoacetonitrile: A Comprehensive Overview.

- Semantic Scholar. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56, 3306-3307.

- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

- Chemsrc. (n.d.). BENZENEACETONITRILE, .ALPHA.-BROMO-2-METHYL-.

- ChemBK. (n.d.). Benzeneacetonitrile, 2-bromo-α,α-dimethyl-.

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 2-Bromophenylacetonitrile 97 19472-74-3 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2-(2-Bromophenyl)-2-methylpropanenitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 2-(2-Bromophenyl)-2-methylpropanenitrile. As a potential building block in pharmaceutical synthesis, a thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount. This document moves beyond a simple listing of analytical techniques, offering a rationale-driven approach to structural verification. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, integrating predictive analysis with established methodologies. The protocols and interpretations herein are designed to serve as a self-validating system for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of this compound

This compound (Figure 1) is an aromatic nitrile derivative with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of a bromine atom on the phenyl ring at the ortho position, a quaternary carbon, and a nitrile group bestows upon it a unique electronic and steric profile that can be exploited in various chemical transformations. Accurate structural characterization is the bedrock upon which all subsequent research and development rests, ensuring the identity, purity, and stability of the compound. This guide will provide the necessary tools for a robust structural analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57775-06-1 | [1] |

| Molecular Formula | C₁₀H₁₀BrN | [1] |

| Molecular Weight | 224.10 g/mol | [1] |

| Appearance | Liquid (predicted) | [1] |

| Boiling Point | 299.8°C at 760 mmHg (predicted for para-isomer) | [2] |

Spectroscopic Elucidation: Unveiling the Connectivity

Spectroscopic techniques are the first line of inquiry in structural analysis, providing a wealth of information about the molecular framework and functional groups present.[3] For this compound, a combination of NMR and Mass Spectrometry is essential for confirming its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of atomic connectivity can be constructed.

2.1.1. Predicted ¹H NMR Spectrum

While an experimental spectrum for this compound is not publicly available, we can predict the expected chemical shifts and multiplicities based on the analysis of its structural analogues, such as the para-isomer and related brominated compounds.

-

Aromatic Protons (4H): The four protons on the bromophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution, these protons will exhibit a complex splitting pattern. We can expect a doublet of doublets or a multiplet for each proton as they couple to their neighbors.

-

Methyl Protons (6H): The two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They will give rise to a sharp singlet at approximately δ 1.7 ppm. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent aromatic ring and nitrile group.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear around δ 120-125 ppm.

-

Quaternary Carbons: The quaternary carbon attached to the phenyl ring and the two methyl groups will resonate at approximately δ 40-45 ppm. The carbon atom of the phenyl ring attached to the propanenitrile moiety will be in the aromatic region.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single peak around δ 25-30 ppm.

-